3-Acetylquinoline-4-carboxylic acid is classified as a quinoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It is specifically categorized under carboxylic acids due to the presence of a carboxyl functional group (-COOH) attached to the quinoline framework. This compound can be synthesized from various starting materials and is often utilized in the development of biologically active molecules.
The synthesis of 3-acetylquinoline-4-carboxylic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives with potential biological activities.
The molecular structure of 3-acetylquinoline-4-carboxylic acid features:
The molecular formula for 3-acetylquinoline-4-carboxylic acid is C₁₁H₉N₁O₃, with a molar mass of approximately 201.19 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses (e.g., infrared spectroscopy shows strong absorption bands for C=O stretching).
3-Acetylquinoline-4-carboxylic acid participates in various chemical reactions:
These reactions underscore its utility as a building block in organic synthesis.
The mechanism of action for compounds derived from 3-acetylquinoline-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
The exact mechanism may vary depending on structural modifications and specific biological targets.
The physical properties of 3-acetylquinoline-4-carboxylic acid include:
Chemical properties include its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the quinoline nitrogen .
3-Acetylquinoline-4-carboxylic acid has diverse applications:
Quinoline-4-carboxylic acid derivatives first gained prominence in medicinal chemistry through the antimalarial drug cinchophen (early 20th century), which demonstrated analgesic and uricosuric properties but was later discontinued due to hepatotoxicity. The core quinoline scaffold’s bioisosteric relationship with N-heterocyclic aromatic systems in natural alkaloids (e.g., quinine) accelerated its adoption. By the mid-20th century, derivatives like xanthurenic acid (quinoline-4,8-diol) were implicated in metabolic pathways, revealing intersections with tryptophan metabolism and cancer biology [3] [9]. The resurgence of interest emerged in the 2010s when phenotypic screening against Plasmodium falciparum identified quinoline-4-carboxamides as potent antimalarials targeting translation elongation factor 2 (PfEF2), exemplified by lead compound DDD107498 (EC₅₀ = 0.0002 μM) [4]. Parallel studies revealed quinoline-4-carboxylic acids' roles as sirtuin inhibitors (e.g., SIRT3 modulation in leukemia) and dihydroorotate dehydrogenase (DHODH) inhibitors for cancer therapy, establishing the scaffold’s versatility [7] [9].
Table 1: Key Early Quinoline-4-Carboxylic Acid Derivatives
Compound | Biological Target | Therapeutic Area | Year |
---|---|---|---|
Cinchophen | COX (hypothesized) | Analgesic/Gout | 1920s |
Xanthurenic Acid | Tryptophan metabolism | Metabolic disease | 1950s |
Brequinar | DHODH | Anticancer | 1980s |
DDD107498 | PfEF2 | Antimalarial | 2010s |
The Pfitzinger reaction – a base-catalyzed condensation of isatin derivatives with carbonyl compounds – became the cornerstone for synthesizing quinoline-4-carboxylic acids. This reaction enabled regioselective installation of C3 substituents while guaranteeing C4-carboxylation. Key modifications include:
Table 2: Pfitzinger Synthesis Conditions for 3-Acetylquinoline-4-Carboxylic Acids
Isatin Precursor | Carbonyl Partner | Conditions | Product (Yield%) |
---|---|---|---|
5-Fluoroisatin | 1-(4-Tolyl)ethan-1-one | KOH, EtOH:H₂O, 125°C, MW | 6-Fluoro-3-acetylquinoline-4-carboxylic acid (75%) |
5-Bromoisatin | Acetone | AcOH reflux, 4h | 3-Acetyl-2-methylquinoline-4-carboxylic acid (68%) |
Unsubstituted isatin | Malonic acid | AcOH reflux, chlorination/SOCl₂ | Quinoline-4-carboxylic acid (60%) |
The evolution from simple quinoline-4-carboxylic acids (e.g., cinchophen) to 3-acetyl-functionalized derivatives marked a strategic pivot toward enhanced target engagement and drug-likeness. Key advances include:
Table 3: Impact of 3-Acetyl Substitution on Pharmacological Profiles
Compound | C3 Substituent | Target | Potency (IC₅₀/EC₅₀) | clogP | LLE |
---|---|---|---|---|---|
Brequinar | Biphenyl | DHODH | 8 nM | 5.94 | 4.1 |
Antimalarial lead 25 | 3-Acetyl | PfEF2 | 70 nM | 2.9 | 5.4 |
SIRT3 inhibitor P6 | 3-Acetyl + acrylamido | SIRT3 | 7.2 μM | 3.1 | 2.3 |
DHODH inhibitor 41 | 3-Acetyl | DHODH | 9.7 nM | 4.0 | 5.8 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1